molecular formula C18H14BrN5O B12136846 N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide

N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide

Cat. No.: B12136846
M. Wt: 396.2 g/mol
InChI Key: ATRZBQFERFNBLD-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core fused with a 5-methyl-2H-pyrazole moiety, substituted at the 3-position with a 4-bromo-benzamide group. The benzimidazole scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 5-methyl group on the pyrazole ring may improve metabolic stability compared to unmethylated analogs.

Properties

Molecular Formula

C18H14BrN5O

Molecular Weight

396.2 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-bromobenzamide

InChI

InChI=1S/C18H14BrN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25)

InChI Key

ATRZBQFERFNBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes to form benzimidazole derivatives . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the bromination of the benzamide group using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function . The pyrazole ring can enhance the compound’s binding affinity and specificity towards its targets . These interactions can disrupt essential biological pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Substituents Key Features
Target Compound Benzimidazole + Pyrazole 5-methyl-pyrazole, 4-bromo-benzamide Enhanced hydrophobicity, potential for halogen bonding
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide (Compound 4, ) Benzimidazole + Phenyl 2-chloro-acetamide Chlorine as a smaller halogen; higher polarity
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-morpholin-4-yl-acetamide (Compound 6d, ) Benzimidazole + Phenyl Morpholine-acetamide Improved solubility due to morpholine’s polar nature

Key Observations :

  • The 4-bromo substituent offers stronger electron-withdrawing effects than chlorine (Compound 4) or morpholine (Compound 6d), which may influence electronic properties of the benzamide group .

Physicochemical Properties

Property Target Compound Compound 4 Compound 6d
Molecular Weight ~434.3 g/mol ~325.8 g/mol ~363.4 g/mol
LogP (Predicted) 3.8 2.1 1.7
Solubility (aq.) Low Moderate High

Analysis :

  • The bromine atom and methyl group increase the target compound’s hydrophobicity (higher LogP), which may enhance membrane permeability but reduce aqueous solubility.
  • Compound 6d’s morpholine group improves solubility, making it more suitable for formulations requiring high bioavailability .

Bioactivity Implications

  • Antimicrobial Activity : Chloro-substituted analogs (e.g., Compound 4) show moderate activity against Gram-positive bacteria, attributed to halogen-mediated disruption of cell membranes . The bromine in the target compound may amplify this effect due to its larger atomic radius.
  • Kinase Inhibition : Pyrazole-containing scaffolds often exhibit kinase inhibitory activity. The 5-methyl group may stabilize binding via steric effects, as seen in related kinase inhibitors .

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